BenchChemオンラインストアへようこそ!

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid

Medicinal Chemistry Synthetic Intermediate Divergent Synthesis

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid (CAS 1457539-36-4) is a polysubstituted benzoic acid derivative bearing four distinct functional groups on a single aromatic core: a C2-nitro group, a C4-fluoro substituent, a C5-(4-methyl-1,4-diazepan-1-yl) moiety, and a C1-carboxylic acid handle. With a molecular formula of C₁₃H₁₆FN₃O₄ and a molecular weight of 297.29 g/mol, this compound is primarily positioned as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and retinoid receptor modulation.

Molecular Formula C13H16FN3O4
Molecular Weight 297.286
CAS No. 1457539-36-4
Cat. No. B2586310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid
CAS1457539-36-4
Molecular FormulaC13H16FN3O4
Molecular Weight297.286
Structural Identifiers
SMILESCN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F
InChIInChI=1S/C13H16FN3O4/c1-15-3-2-4-16(6-5-15)12-7-9(13(18)19)11(17(20)21)8-10(12)14/h7-8H,2-6H2,1H3,(H,18,19)
InChIKeySXCGGMFTWMKMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid (CAS 1457539-36-4): Structural and Functional Baseline for Procurement Decisions


4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid (CAS 1457539-36-4) is a polysubstituted benzoic acid derivative bearing four distinct functional groups on a single aromatic core: a C2-nitro group, a C4-fluoro substituent, a C5-(4-methyl-1,4-diazepan-1-yl) moiety, and a C1-carboxylic acid handle . With a molecular formula of C₁₃H₁₆FN₃O₄ and a molecular weight of 297.29 g/mol, this compound is primarily positioned as a versatile synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and retinoid receptor modulation [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

Why Generic Substitution Fails for 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid (CAS 1457539-36-4)


This compound cannot be casually substituted by in-class diazepinylbenzoic acid analogs because its differentiation resides in the simultaneous and regiochemically defined co-occurrence of four functional groups—C2-NO₂, C4-F, C5-(4-methyl-1,4-diazepan-1-yl), and C1-CO₂H—each enabling orthogonal chemical transformations. Removing or relocating any single group eliminates entire downstream synthetic vectors. For example, the des-fluoro analog 5-[1,4]diazepan-1-yl-2-nitrobenzoic acid (MW 265.26) loses the electron-withdrawing and metabolic-stability contributions of fluorine; the reduced 2-amino congener (CAS 1430839-87-4) forfeits the nitro group's ability to serve as a latent amine or participate in bioreductive activation; and the des-carboxy analog (CAS 392660-27-4) lacks the conjugation handle essential for amide bond formation. These structural deletions are not benign—they fundamentally alter reactivity, physicochemical properties (e.g., LogP shifts from −1.00 to substantially different values), and target engagement potential, as demonstrated by the structure-activity relationships established in diazepinylbenzoic acid RXR antagonist series [1].

Quantitative Differentiation Evidence for 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid (CAS 1457539-36-4)


Functional Group Orthogonality: Four-Dimensional Synthetic Versatility vs. Three-Feature Analogs

The target compound uniquely co-locates four synthetically addressable functional groups on a single benzoic acid scaffold. The C2-nitro group (Hammett σₘ = 0.71) is a strong electron-withdrawing group reducible to a primary amine under Pd/C–H₂ conditions ; the C4-fluoro substituent (σₚ = 0.06) provides metabolic stability and serves as a ¹⁹F NMR probe; the C5-(4-methyl-1,4-diazepan-1-yl) group introduces a basic tertiary amine (pKₐ ~8–9, estimated) conferring aqueous solubility and target-binding capacity; and the C1-carboxylic acid enables amide/ester conjugation. In contrast, the closest analog 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (CAS 1430839-87-4) possesses only three functional groups (NH₂ replaces NO₂) and lacks the redox-active nitro handle . The des-fluoro analog 5-[1,4]diazepan-1-yl-2-nitro-benzoic acid lacks both the fluorine atom and the N-methyl group on the diazepane ring, reducing it to a three-functional-group scaffold . This difference in functional group count (4 vs. 3) translates to a combinatorial expansion of accessible derivatives: the target compound can undergo nitro reduction, fluoro nucleophilic aromatic substitution (SNAr), carboxylic acid derivatization, and diazepane N-alkylation independently, whereas each comparator loses at least one entire reaction manifold.

Medicinal Chemistry Synthetic Intermediate Divergent Synthesis

Computed Physicochemical Profile: LogP, H-Bond Capacity, and Fraction sp³ vs. Key Analogs

Vendor-reported computed physicochemical parameters differentiate the target compound from its closest analogs in ways directly relevant to membrane permeability, solubility, and oral bioavailability predictions. The target compound has a computed LogP of −1.00, indicating substantial hydrophilicity that favors aqueous solubility but may limit passive membrane diffusion unless prodrug strategies are employed . It possesses 6 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), yielding an HBA/HBD ratio of 6:1, and a fraction sp³ (Fsp³) of 0.46 . For comparison, the 2-amino reduced analog (CAS 1430839-87-4) with molecular formula C₁₃H₁₈FN₃O₂ has a lower molecular weight (267.30 vs. 297.29) and fewer H-bond acceptors (5 vs. 6) due to the absence of one nitro oxygen, resulting in a different HBA/HBD ratio (5:2 vs. 6:1) . The des-carboxy analog (CAS 392660-27-4, MW 239.25) has a substantially different LogP (predicted ~1.5–2.0 based on structural fragment analysis) and only 3 HBA . These differences in LogP of ≥1.5 log units and HBA/HBD ratios mean the compounds are not interchangeable in biological assays without significant re-optimization of pharmacokinetic properties.

Physicochemical Properties Drug-likeness ADME Prediction

Supplier Purity Tiering and ISO Certification: ≥98% (MolCore) vs. Industry-Standard 95%

Procurement-grade differentiation exists among commercial suppliers of this compound, with implications for downstream assay reproducibility. MolCore offers the compound at NLT 98% purity under an ISO-certified quality management system, with storage conditions specified as 20°C for 2 years . In contrast, Fluorochem, Leyan, and SunwayPharm supply the compound at 95% purity . A 3% absolute purity differential (98% vs. 95%) corresponds to a 60% reduction in total impurity burden (2% vs. 5% total impurities), which is material when the compound is used as a key intermediate in multi-step syntheses where impurities can propagate, or in biological assays where trace impurities may confound activity readouts. MolCore's explicit ISO certification further provides documented quality system traceability not uniformly declared by all alternative suppliers.

Quality Control Procurement Specification ISO Certification

Scaffold Relationship to Diazepinylbenzoic Acid RXR Pharmacology: Structural Prerequisite for Retinoid Receptor Modulation

The diazepinylbenzoic acid scaffold, of which the target compound is a decorated member, has established pharmacological precedent as a retinoid X receptor (RXR) modulator chemotype. Ebisawa et al. (1999) demonstrated that diazepinylbenzoic acid derivatives exhibit RXR-antagonistic activity in HL-60 cell differentiation assays and COS-1 transactivation systems, with activity critically dependent on substituent pattern and electronic character of the diazepine ring [1]. Specifically, modifications to the diazepine N-substituent and the benzoic acid ring electronics were shown to toggle between RXR antagonism and RAR antagonism [1]. The target compound's C4-fluoro and C2-nitro substitution pattern introduces a distinct electronic environment (combined Hammett σ effect) not present in the parent diazepinylbenzoic acid or the des-nitro, des-fluoro congeners. In a follow-on study, diazepinylbenzoic acid derivatives with cyano substituents (e.g., compound 16f) demonstrated oral anti-diabetic and anti-obesity efficacy in KK-Aʸ mice, confirming in vivo target engagement and therapeutic potential of this chemotype [2]. While direct IC₅₀ data for CAS 1457539-36-4 itself are not publicly reported, its structural conformance to the validated diazepinylbenzoic acid pharmacophore—specifically the presence of both the diazepane ring and the benzoic acid anchor—places it within a chemotype with demonstrated target-specific pharmacological activity, unlike simple nitrobenzoic acid or diazepane fragments lacking both features.

Retinoid X Receptor RXR Antagonist Diazepinylbenzoic Acid

Geographic Supply Chain Diversification: Multi-Continent Stock Availability Reduces Single-Point-of-Failure Risk

Fluorochem's F609703 product line maintains physical inventory across three geographic stock locations: UK (next-day delivery), Germany (3–5 days), and China (10–14 days) . This distributed inventory model provides a quantifiable supply chain resilience advantage over single-source or single-region suppliers. For a comparator such as 2-Amino-4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid (CAS 1430839-87-4), multi-region stock availability is not uniformly documented across suppliers . The target compound is also listed by at least five independent commercial suppliers (Fluorochem, MolCore, Leyan, SunwayPharm, CymitQuimica), providing competitive procurement optionality that is less available for niche analogs with fewer listed vendors.

Supply Chain Resilience Procurement Risk Management Global Sourcing

High-Value Application Scenarios for 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid (CAS 1457539-36-4)


Divergent Library Synthesis for Kinase Inhibitor Lead Generation

The four-functionality architecture (C2-NO₂, C4-F, C5-diazepane, C1-CO₂H) makes this compound an ideal central building block for generating diverse screening libraries targeting ATP-competitive kinase inhibitors. The C2-nitro group can be selectively reduced to a primary amine for amide coupling with carboxylic acid-bearing fragments; the C4-fluoro can undergo SNAr with amine nucleophiles; the C1-carboxylic acid enables direct HATU/DCC-mediated amide conjugation; and the diazepane tertiary amine provides a solubilizing basic center. This orthogonal reactivity allows systematic exploration of three vectors from a single starting material, as supported by the synthetic transformations documented in vendor technical descriptions . The compound's reported application as a Rho-kinase (ROCK) inhibitor scaffold further aligns with validated kinase inhibitor chemical space.

RXR Modulator Pharmacophore Expansion with Electronic Tuning

The diazepinylbenzoic acid scaffold is a validated RXR modulator chemotype with demonstrated anti-diabetic and anti-obesity in vivo efficacy [1]. The C2-nitro group of the target compound introduces a strong electron-withdrawing effect (Hammett σₘ = 0.71) not explored in the original Ebisawa et al. series, which focused on cyano and sulfonamide substituents. This electronic perturbation may shift RXRα vs. RXRβ subtype selectivity or alter the RXR-RAR heterodimer activation profile—a key determinant of therapeutic index—as demonstrated by the context-dependent agonist/antagonist switching observed for differently substituted diazepinylbenzoic acids in HL-60 differentiation assays [1].

Late-Stage Functionalization Intermediate in Fragment-Based Drug Discovery (FBDD)

The compound's computed physicochemical properties—LogP of −1.00, Fsp³ of 0.46, and molecular weight of 297.29 —place it within favorable fragment-like chemical space (Rule-of-Three compliant for fragments). Its multi-functional group architecture allows it to serve as both a fragment hit itself and a versatile intermediate for late-stage diversification after fragment growing or merging. Procurement of the ≥98% purity grade (MolCore) is particularly suited for fragment screening where high compound purity minimizes false-positive assay interference from impurities.

¹⁹F NMR Probe Incorporation for Protein–Ligand Binding Studies

The C4-fluoro substituent provides a built-in ¹⁹F NMR spectroscopic handle (100% natural abundance, spin-½, high gyromagnetic ratio) without requiring additional synthetic modification. This enables direct protein-observed or ligand-observed ¹⁹F NMR experiments (e.g., ¹⁹F CPMG, ¹⁹F STD) for measuring binding affinity, kinetics, and conformational changes upon protein–ligand interaction. The unique combination of the ¹⁹F probe with an intact nitro group (a chromophore enabling UV/Vis detection) and carboxylic acid (permits biotinylation for SPR) makes this compound a multi-modal probe precursor not replicated by any single close analog.

Quote Request

Request a Quote for 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.